N-Benzyl-2-propanoylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
61695-34-9 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-benzyl-2-propanoylbenzamide |
InChI |
InChI=1S/C17H17NO2/c1-2-16(19)14-10-6-7-11-15(14)17(20)18-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20) |
InChI Key |
VZNNXPXLBSRPNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl 2 Propanoylbenzamide
Classical Amidation Approaches
Classical amidation methods remain a cornerstone of organic synthesis for their reliability and well-established procedures. These approaches typically involve the activation of a carboxylic acid to facilitate its reaction with an amine.
Coupling Reactions of 2-Propanoylbenzoic Acid Derivatives with Benzylamine
The direct coupling of 2-propanoylbenzoic acid with benzylamine represents a straightforward approach to N-Benzyl-2-propanoylbenzamide. This transformation, however, necessitates the use of coupling agents to overcome the formation of a non-reactive ammonium carboxylate salt. chemistrysteps.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are commonly employed. chemistrysteps.comkhanacademy.org The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by benzylamine to form the desired amide bond, with the byproduct being a urea derivative. chemistrysteps.comlibretexts.orginterchim.fr
Another class of highly effective coupling agents includes uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). wikipedia.orgpeptide.commychemblog.comst-andrews.ac.ukcommonorganicchemistry.com HATU is known for its high efficiency and the ability to suppress side reactions, often leading to cleaner reaction profiles and higher yields. wikipedia.orgpeptide.comst-andrews.ac.uk The reaction is typically carried out in aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the hexafluorophosphate salt. wikipedia.orgst-andrews.ac.uk
Table 1: Comparison of Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Activating Group | Byproduct | Typical Solvent | Base Required |
| DCC | O-acylisourea | Dicyclohexylurea | DCM, THF | No |
| EDAC | O-acylisourea | Water-soluble urea | Water, DMF, DCM | No |
| HATU | OAt-active ester | Tetramethylurea | DMF, ACN | Yes (e.g., DIPEA) |
Synthesis via Acid Chlorides or Anhydrides with N-Benzylated Amine Precursors
An alternative and highly effective classical approach involves the conversion of 2-propanoylbenzoic acid into a more reactive derivative, such as an acid chloride or anhydride. The reaction of 2-propanoylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding 2-propanoylbenzoyl chloride. researchgate.netyoutube.comresearchgate.netlibretexts.orgdoubtnut.com This acid chloride is a highly electrophilic species that readily reacts with benzylamine in a Schotten-Baumann type reaction to produce this compound. mychemblog.com This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the hydrochloric acid (HCl) byproduct. mychemblog.com
The general reaction sequence is as follows:
Formation of the Acid Chloride: 2-Propanoylbenzoic acid is treated with thionyl chloride, often with a catalytic amount of DMF, to produce 2-propanoylbenzoyl chloride, sulfur dioxide, and hydrogen chloride gas. doubtnut.com
Amidation: The freshly prepared or purified 2-propanoylbenzoyl chloride is then reacted with benzylamine in a suitable solvent, such as dichloromethane or diethyl ether, in the presence of a base to afford this compound.
This two-step process is often high-yielding and allows for easy purification of the final product.
Transition Metal-Catalyzed Synthetic Routes
In recent years, transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds, offering alternative pathways for amidation that can sometimes provide advantages in terms of efficiency and functional group tolerance.
Palladium-Catalyzed Amidation Strategies
Palladium-catalyzed reactions are well-established for cross-coupling chemistry. While direct amidation of carboxylic acids is not the most common application, palladium catalysts can be employed in related transformations. For instance, a hypothetical route could involve a palladium-catalyzed carbonylative coupling, though this is a more complex approach. A more direct, though still challenging, strategy could be the decarboxylative coupling of an N-benzylcarbamoyl chloride with a suitable derivative of 2-propanoylbenzoic acid. However, more research would be needed to establish a viable palladium-catalyzed protocol for the direct synthesis of this compound.
Copper-Mediated Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of C-N bonds. Modern advancements have led to milder and more efficient copper-catalyzed amidation protocols. A potential synthetic route to this compound using copper catalysis could involve the coupling of a halogenated precursor, such as 2-bromo- or 2-iodobenzoylpropanone, with benzylamine. Copper(I) salts, often in the presence of a ligand such as a diamine or an amino acid, can effectively catalyze this type of amination. nih.govorganic-chemistry.org While this method requires the synthesis of a halogenated starting material, it can be a valuable alternative, especially for substrates where other methods are less effective.
Table 2: Overview of a Hypothetical Copper-Catalyzed Amination
| Reactant 1 | Reactant 2 | Catalyst System | Ligand (Example) | Base (Example) | Solvent (Example) |
| 2-Bromo- or 2-Iodobenzoylpropanone | Benzylamine | Cu(I) salt (e.g., CuI) | 1,10-Phenanthroline | K₂CO₃ | Toluene |
Nickel-Catalyzed Processes for Benzamide (B126) Formation
Nickel catalysis has gained significant attention as a more cost-effective alternative to palladium for various cross-coupling reactions. Nickel-catalyzed amidation reactions have been developed, although they are less common than palladium- or copper-based systems for this specific transformation. Recent research has shown the potential of nickel catalysts in the asymmetric synthesis of α-arylbenzamides, indicating their capability in forming amide bonds under specific conditions. bohrium.comresearchgate.netnih.govuzh.ch A potential nickel-catalyzed route for the synthesis of this compound could involve the coupling of an activated derivative of 2-propanoylbenzoic acid with benzylamine. However, the development of a specific and efficient nickel-catalyzed protocol for this synthesis would likely require significant optimization of reaction conditions, including the choice of nickel precursor, ligand, and base.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to amide bond formation is a critical area of research, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. Traditional methods often rely on stoichiometric coupling reagents with poor atom economy or harsh reaction conditions. acs.org Modern approaches seek to overcome these limitations through innovative catalytic systems and alternative reaction media.
Solvent-Free or Aqueous Medium Syntheses
Moving away from volatile and often hazardous organic solvents is a primary goal of green chemistry. For the synthesis of this compound, two promising green alternatives are solvent-free reactions and syntheses conducted in aqueous media.
Solvent-Free Synthesis: A notable solvent-free method involves the direct condensation of a carboxylic acid and an amine (or an amine source like urea) catalyzed by boric acid. This approach involves heating a triturated mixture of the reactants and catalyst, offering a simple, quick, and efficient procedure. While this method is effective for many amidation reactions, a key limitation is the potential decomposition of thermo-labile compounds at the required high temperatures.
Aqueous Medium Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Electrochemical N-acylation represents a state-of-the-art technique for amide synthesis in water. This method involves the reaction of a carboxylic acid with an amine under mild, room-temperature conditions, driven by an electric current. rsc.org It demonstrates excellent chemoselectivity and is compatible with a wide range of functional groups. Another approach involves the reaction of benzoic acid esters with primary amines in an aqueous environment, which can proceed without pressure or a specific catalyst, forming a homogeneous solution as the reaction progresses.
Atom Economy and Reaction Efficiency Optimization
To quantitatively assess the "greenness" of a synthetic route, several metrics are employed, including Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). acs.orgnih.govacs.org
Atom Economy (AE): This metric calculates the proportion of reactant atoms incorporated into the desired product, assuming 100% yield. acs.org Direct catalytic condensation of 2-propanoylbenzoic acid with benzylamine would theoretically have a high atom economy, as the only byproduct is water.
Reaction Mass Efficiency (RME): RME provides a more realistic measure by accounting for the actual isolated yield and the stoichiometry of the reactants. acs.org
Process Mass Intensity (PMI): Considered the most comprehensive mass-based metric, PMI evaluates the total mass of all materials used (reactants, solvents, catalysts, workup chemicals) to produce a kilogram of product. acs.orgucl.ac.uk A lower PMI indicates a more sustainable process.
A comparative analysis of different amidation methods highlights the advantages of greener approaches. For instance, a boric acid-catalyzed route for N-benzyl-3-phenylpropanamide synthesis demonstrated a significantly lower PMI compared to routes involving acid chlorides or coupling reagents like HATU. acs.orgresearchgate.net
| Synthetic Route | Key Reagents | Typical Atom Economy (%) | Typical Process Mass Intensity (PMI) | Key Advantages/Disadvantages |
|---|---|---|---|---|
| Acid Chloride Route | Oxalyl Chloride, Benzylamine (2 equiv.) | ~55% | >150 | (-) Poor atom economy, hazardous reagents (HCl, CO, CO2 byproducts). acs.org |
| Coupling Reagent Route | HATU, DIPEA | ~35% | ~120-140 | (-) Very poor atom economy, expensive reagents, significant waste. acs.org |
| Boric Acid Catalyzed (Solvent-Free) | Boric Acid (catalyst) | ~92% | ~80-90 | (+) High atom economy, solvent-free, but requires high heat. acs.org |
| Electrochemical (Aqueous) | Electocatalyst, Water | ~92% | Not reported, but expected to be low | (+) Mild conditions, uses water as solvent, high selectivity. rsc.org |
Stereoselective Synthesis of Chiral Analogues
While this compound itself is achiral, the principles of asymmetric synthesis are relevant for producing chiral derivatives, for example, by introducing a substituent on the propanoyl side chain. Such syntheses rely on controlling the formation of a new stereocenter.
Chiral Auxiliaries in Enantioselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org
For creating a chiral center alpha to the ketone of the propanoyl group, an Evans oxazolidinone or a pseudoephedrine amide could be employed. wikipedia.org The general strategy involves:
Attaching the chiral auxiliary to a precursor of the propanoyl side chain.
Deprotonation with a strong base to form a chiral enolate.
Diastereoselective alkylation of the enolate. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate.
Cleavage of the auxiliary to yield the enantiomerically enriched product. wikipedia.org
This well-established methodology allows for the reliable synthesis of diastereomerically pure intermediates, which can be easily separated. wikipedia.org
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a catalytic amount of a chiral entity to generate large quantities of an enantiomerically enriched product. nih.gov
For synthesizing chiral analogues of this compound, several catalytic strategies could be envisioned:
Catalytic Asymmetric Alkylation: Methods for the catalytic enantioselective formation of acyclic ketones with α-quaternary centers have been developed, often using copper or palladium catalysts with chiral phosphine ligands. nih.gov These reactions can install an alkyl group at the α-position of the propanoyl ketone with high enantioselectivity.
Catalytic Asymmetric Hydroarylation: An alternative approach to chirality could involve modifying the benzylamine portion. Nickel-hydride catalyzed asymmetric hydroarylation of N-acyl enamines provides access to a diverse range of enantioenriched benzylamines, which could then be coupled with the 2-propanoylbenzoic acid moiety. semanticscholar.orgchemrxiv.orgresearchgate.netnih.gov This method uses a chiral bis-imidazoline ligand to achieve high enantio- and regioselectivity under mild conditions. chemrxiv.orgresearchgate.net
Organocatalysis: Bifunctional organocatalysts, which possess both a hydrogen-bond donor (like a urea group) and a Lewis basic site (like a tertiary amine), can be used to control the conformation of substrates in a transition state, enabling enantioselective transformations such as the construction of axially chiral benzamides. beilstein-journals.org
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
For the large-scale production of this compound, continuous flow chemistry presents significant advantages over traditional batch processing. technologynetworks.comunimi.it Flow reactors offer superior control over reaction parameters like temperature and mixing, improved safety by minimizing the volume of hazardous intermediates at any given time, and straightforward scalability. technologynetworks.comnih.govnih.gov
A potential continuous flow process for amide synthesis could involve the Curtius rearrangement. nih.gov This reaction sequence proceeds through an acyl azide, which can be a hazardous and potentially explosive intermediate in large batch quantities. In a flow system, the acyl azide can be generated and immediately converted to a stable product in a subsequent step, preventing its accumulation. vapourtec.com
A plausible multi-step flow synthesis could be designed as follows:
Acyl Azide Formation: A stream of a 2-propanoylbenzoyl chloride solution is mixed with a stream of an azide source (e.g., sodium azide) in a microreactor to form the acyl azide.
Curtius Rearrangement: The resulting stream is heated in a second reactor coil to induce the rearrangement to an isocyanate intermediate.
Amide Formation: The isocyanate is then immediately mixed with a stream of benzylamine to form the final this compound product.
In-line Purification: The product stream could be passed through columns containing scavenger resins to remove unreacted reagents or byproducts, potentially yielding the pure product without traditional workup. acs.org
This integrated, multi-step process enhances safety, reduces waste, and allows for automated, on-demand production. researchgate.net
Advanced Spectroscopic and Structural Characterization of N Benzyl 2 Propanoylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular framework of N-Benzyl-2-propanoylbenzamide. While specific experimental data for this exact compound is not widely published, a detailed prediction of the expected chemical shifts can be derived from analogous structures like N-benzylbenzamide and knowledge of substituent effects. rsc.orgchemicalbook.com
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and benzamide (B126) rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, the amide proton (-NH-), and the protons of the propanoyl group (-CH₂CH₃). The aromatic protons would appear in the typical downfield region (δ 7.0-8.0 ppm). The methylene protons adjacent to the nitrogen would likely appear as a doublet around δ 4.6 ppm, coupled to the amide proton. The amide proton itself is expected to be a broad singlet or triplet around δ 6.5-7.0 ppm. The propanoyl group would exhibit a quartet for the -CH₂- protons and a triplet for the -CH₃ protons, characteristic of an ethyl ketone system.
The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom. The two carbonyl carbons (amide and ketone) would be the most downfield signals, typically above 165 ppm. The aromatic carbons would resonate between δ 120-140 ppm. The benzylic -CH₂- carbon would be expected around δ 44 ppm, while the carbons of the propanoyl group would appear further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Amide NH | 6.5 - 7.0 | Triplet (t) or Broad Singlet |
| Aromatic CH | 7.0 - 8.0 | Multiplet (m) |
| Benzyl CH₂ | ~4.6 | Doublet (d) |
| Propanoyl CH₂ | ~2.9 | Quartet (q) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ketone C=O | >195 |
| Amide C=O | ~167 |
| Aromatic C (quaternary) | 130 - 140 |
| Aromatic CH | 127 - 132 |
| Benzyl CH₂ | ~44 |
| Propanoyl CH₂ | ~36 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity between atoms. ugm.ac.idscielo.br
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. Key correlations would be observed between the amide NH proton and the benzylic CH₂ protons, and within the propanoyl group between the CH₂ and CH₃ protons. It would also show correlations between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the benzylic CH₂, propanoyl CH₂ and CH₃, and aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D conformation. A key NOESY correlation would be expected between the benzylic CH₂ protons and the ortho-protons of the benzyl ring's phenyl group, as well as between the amide proton and nearby aromatic protons.
Dynamic NMR Studies for Conformational Analysis and Rotational Barriers
Amide bonds, like the one in this compound, exhibit restricted rotation due to the partial double-bond character of the C-N bond. researchgate.netlibretexts.org This phenomenon can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent if rotation were rapid. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are used to investigate such conformational dynamics. cdnsciencepub.com
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barrier (activation free energy, ΔG‡) for rotation around the amide bond. researchgate.net While specific DNMR studies on this compound are not available, studies on similar benzamides show that the barrier to rotation is typically in a range that is accessible by this technique. researchgate.netcdnsciencepub.com Such an analysis would provide valuable information on the conformational stability and flexibility of the molecule in solution.
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum would be dominated by strong absorption bands corresponding to the carbonyl and N-H groups. The presence of two carbonyl groups (amide and ketone) would likely result in two distinct stretching vibrations in the 1630-1750 cm⁻¹ region. The N-H stretching vibration of the secondary amide would appear as a sharp band around 3300 cm⁻¹. Other characteristic absorptions would include C-H stretches from the aromatic and aliphatic parts of the molecule and C=C stretching bands from the aromatic rings. researchgate.netresearchgate.net
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Ketone C=O | Stretch (Amide I) | 1680 - 1700 |
| Amide C=O | Stretch | 1640 - 1680 |
| Amide N-H | Bend (Amide II) | 1510 - 1570 |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds (like C=O and N-H), Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, the Raman spectrum of this compound would be particularly useful for observing the vibrations of the aromatic rings' carbon framework and the C-C bonds of the propanoyl group. The symmetric stretching of the C=C bonds in the phenyl rings would give rise to strong signals. While the carbonyl stretches are also visible in Raman spectra, they are typically weaker than in FTIR. This complementary nature makes the combination of both techniques a powerful tool for comprehensive structural characterization. scielo.br
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Based on a comprehensive search of publicly available scientific literature and databases, specific experimental data for the advanced spectroscopic and structural characterization of the chemical compound “this compound” is not available. The strict requirement to focus solely on this specific compound and to provide detailed, scientifically accurate data tables and research findings for the outlined sections cannot be fulfilled without the underlying source material.
Information was found for structurally related but distinct compounds, such as N-Benzyl-2-propynamide and various other N-benzyl derivatives. However, in adherence to the instructions to focus solely on this compound, data from these other compounds cannot be used as a substitute.
Therefore, it is not possible to generate the requested article with scientifically accurate, specific findings for the following sections:
Advanced UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis
Without published research on the precise spectroscopic and crystallographic properties of this compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.
Computational Chemistry and Theoretical Studies of N Benzyl 2 Propanoylbenzamide
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory has emerged as a cornerstone of computational chemistry, balancing accuracy with computational cost, making it an ideal tool for studying molecules of the size and complexity of N-Benzyl-2-propanoylbenzamide.
The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to the coordinates of its atoms. For a flexible molecule like this compound, which possesses several rotatable bonds, this process also involves a conformational analysis to identify various low-energy isomers or rotamers.
A relaxed two-dimensional potential energy surface (PES) scan can be performed by systematically rotating key dihedral angles, such as those around the amide bond and the bonds connecting the propanoyl and benzyl (B1604629) groups to the benzamide (B126) core. scielo.br This exploration helps in identifying all possible stable conformations. Subsequent full geometry optimization from these starting points, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield the precise bond lengths, bond angles, and dihedral angles for each conformer. researchgate.net The conformer with the absolute lowest energy is identified as the global minimum, representing the most probable structure of the molecule in the gas phase.
Table 1: Predicted Optimized Geometrical Parameters for the Global Minimum Conformation of this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=O (Amide) | 1.245 | C-N-C | 122.5 |
| C-N (Amide) | 1.360 | O=C-N | 123.0 |
| C-C (Benzoyl) | 1.495 | C-C-C (Propanoyl) | 112.0 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. The MEP maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP surface would be calculated on the optimized geometry. It is expected that the most negative potential (typically colored red) would be localized around the oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack. nih.gov Conversely, regions of positive potential (colored blue) would likely be found around the amide hydrogen (if present in a secondary amide analogue) and the hydrogens of the aromatic rings, highlighting potential sites for nucleophilic interaction. nih.govresearchgate.net This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding and stacking, which govern the molecule's behavior in condensed phases. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be distributed over the electron-rich aromatic rings and the amide group, while the LUMO may be centered on the carbonyl groups and the benzoyl ring. The calculated energies of these orbitals allow for the determination of global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, which further quantify the molecule's reactivity. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.58 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.33 |
| Ionization Potential (I) | 6.58 |
| Electron Affinity (A) | 1.25 |
| Electronegativity (χ) | 3.915 |
| Chemical Hardness (η) | 2.665 |
Quantum Chemical Calculations for Spectroscopic Property Prediction
Computational methods can also predict various spectroscopic properties, providing a powerful tool for the interpretation and verification of experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used for this purpose. scielo.br
Calculations would be performed on the optimized geometry of this compound, and the resulting magnetic shielding tensors would be converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). nih.gov Comparing the computed ¹H and ¹³C chemical shifts with experimental values can confirm the proposed structure and conformational preferences in solution. scielo.brresearchgate.net Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). scielo.br
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (GIAO/B3LYP) |
|---|---|
| C=O (Amide) | 168.5 |
| C=O (Propanoyl) | 205.2 |
| Aromatic C-N | 135.8 |
| Aromatic C-C=O | 138.1 |
| Benzyl CH2 | 45.3 |
| Propanoyl CH2 | 36.7 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained.
For this compound, these calculations would reveal the characteristic stretching and bending frequencies. For instance, the C=O stretching frequencies of the amide and ketone groups would be predicted, as would the N-H stretching (if applicable) and various C-H and C-C vibrations of the aromatic rings and aliphatic chains. researchgate.net A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. researchgate.net The calculated spectra, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be directly compared with experimental FTIR and Raman spectra to confirm the molecular structure. researchgate.net
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Data)
| Vibrational Mode | Predicted Frequency (B3LYP/6-311++G(d,p)) | Assignment |
|---|---|---|
| ν(C=O) Amide | 1685 | Amide I band |
| ν(C=O) Ketone | 1710 | Ketone stretch |
| ν(C-H) Aromatic | 3050-3100 | Aromatic C-H stretch |
| ν(C-H) Aliphatic | 2850-2980 | Aliphatic C-H stretch |
UV-Vis Absorption Maxima Prediction
The prediction of UV-Vis absorption maxima for this compound is typically accomplished using quantum chemical calculations, with Time-Dependent Density Functional Theory (TD-DFT) being a prominent method. These calculations can elucidate the electronic transitions between molecular orbitals that are responsible for the absorption of ultraviolet and visible light.
For this compound, the primary chromophores are the benzoyl and benzyl ring systems. The electronic transitions would likely involve π → π* transitions within these aromatic rings and n → π* transitions associated with the carbonyl groups of the amide and ketone functionalities. The specific wavelengths of maximum absorption (λmax) are influenced by the conjugation between the phenyl ring and the propanoyl group, as well as the electronic effects of the amide linkage.
Computational studies would involve:
Geometry Optimization: The molecule's ground-state geometry is first optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p). nih.gov
Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations are performed to compute the vertical excitation energies and corresponding oscillator strengths for the lowest-energy electronic transitions.
Spectrum Simulation: The calculated excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensity) are used to simulate a theoretical UV-Vis spectrum.
Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of this compound in various environments over time. These simulations can provide detailed insights into the molecule's conformational flexibility and its interactions with solvent molecules, which are crucial for understanding its physicochemical properties.
Conformational Dynamics: this compound possesses several rotatable bonds, leading to a landscape of possible conformations. MD simulations can explore this landscape by tracking the atomic positions and velocities over time. Key areas of flexibility include:
Rotation around the amide C-N bond.
Torsional angles involving the propanoyl side chain.
Relative orientation of the two phenyl rings.
By analyzing the simulation trajectory, researchers can identify the most stable or populated conformations, the energy barriers between them, and the timescales of conformational changes. Advanced techniques, such as Hamiltonian replica exchange, can be employed to enhance the sampling of the conformational space and overcome high energy barriers. mdpi.com
Solvation Effects: The interaction of this compound with its surrounding solvent is critical. MD simulations explicitly model solvent molecules (e.g., water, ethanol, DMSO), allowing for a detailed analysis of solvation shells and specific intermolecular interactions. Studies on other molecules show that different solvents can induce significant structural transitions. nih.gov For instance, in an aqueous environment, water molecules would form hydrogen bonds with the amide and carbonyl oxygen atoms. In a non-polar, hydrophobic environment, the molecule might adopt a more compact conformation to minimize unfavorable interactions. nih.gov These simulations can quantify the number and lifetime of hydrogen bonds and characterize the hydrophobic interactions between the molecule's phenyl rings and non-polar solvents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Descriptor Derivation (excluding biological activity directly)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of molecules with a specific endpoint. nih.gov For N-benzyl benzamide derivatives, QSAR studies are employed to derive molecular descriptors that are mathematically correlated with their properties. nih.gov This process is fundamental for understanding how molecular structure dictates behavior and for designing new compounds with desired characteristics.
The derivation of structural descriptors is the first step in building a QSAR model. These descriptors are numerical representations of the molecule's chemical information. For a compound like this compound, these can be categorized as follows:
Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the Klopman index, which considers both Coulombic and frontier orbital interactions, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise values for properties like dipole moment, partial atomic charges, and molecular orbital energies. researchgate.net
Once calculated for a set of related N-benzyl benzamide compounds, these descriptors are used to build a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Genetic Algorithms (GA). researchgate.netajchem-a.com The quality and predictive power of the resulting QSAR model are rigorously validated using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). For a QSAR model of N-benzyl benzamide derivatives, high validation values (e.g., Q² = 0.862 and R² = 0.913) indicate a robust and predictive model. nih.gov
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | Klopman Index | Local atomic reactivity based on orbital and Coulombic interactions. nih.gov |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting capability. researchgate.net |
| Topological | RDF035p | 3D arrangement of atoms based on interatomic distances. researchgate.net |
| Constitutional | Atom-centered fragments (C-06) | Presence of specific atomic fragments or functional groups. researchgate.net |
Mechanistic Investigations of Chemical Transformations Involving N Benzyl 2 Propanoylbenzamide
Solvent Effects on Reaction Mechanisms and Stereochemical Outcomes
Consequently, the creation of data tables and a comprehensive list of all mentioned chemical compounds is also not feasible. Further investigation into the chemical properties and reactions of N-Benzyl-2-propanoylbenzamide would be required for such an article to be written.
Chemical Reactivity and Derivatization Strategies for N Benzyl 2 Propanoylbenzamide
Functionalization of the Benzamide (B126) Aromatic Ring
The aromatic ring of the benzamide core is amenable to functionalization through several established synthetic methodologies, primarily electrophilic aromatic substitution and directed ortho-metalation. The inherent electronic nature of the amide and propanoyl substituents dictates the regioselectivity of these transformations.
The benzamide moiety influences the reactivity of the aromatic ring towards electrophiles. The amide group is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl, which reduces the electron density of the benzene (B151609) ring. However, the nitrogen atom's lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions. The 2-propanoyl group is also a deactivating, meta-directing group. Therefore, the regiochemical outcome of electrophilic aromatic substitution on N-Benzyl-2-propanoylbenzamide will be a result of the combined directing effects of these two substituents.
Common electrophilic aromatic substitution reactions that could be applied to this compound are summarized in the table below. The expected major products would depend on the reaction conditions, with substitution likely occurring at the positions least deactivated and sterically hindered.
| Reaction | Reagents | Typical Electrophile | Expected Substitution Pattern |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | meta to the propanoyl group |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | ortho and para to the amide, meta to the propanoyl group |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | meta to the propanoyl group |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RC=O⁺ | meta to the propanoyl group |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The amide group is a potent directed metalation group (DMG), capable of coordinating with organolithium bases and directing deprotonation to the adjacent ortho position. In the case of this compound, the amide group would direct lithiation to the position ortho to the amide and meta to the propanoyl group. Subsequent quenching of the resulting aryllithium intermediate with various electrophiles can introduce a wide range of substituents with high regiocontrol.
The general scheme for a DoM reaction on this compound is as follows:
Deprotonation: Treatment with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, in an ethereal solvent such as THF at low temperatures.
Quenching with an Electrophile: The resulting aryllithium species is then reacted with an electrophile to introduce the desired functional group.
| Electrophile | Functional Group Introduced |
| D₂O | Deuterium |
| Alkyl halides (e.g., CH₃I) | Alkyl group |
| Aldehydes/Ketones (e.g., benzaldehyde) | Hydroxyalkyl group |
| CO₂ | Carboxylic acid |
| I₂ | Iodine |
Transformations of the Amide Moiety
The amide linkage in this compound is a robust functional group that can undergo several transformations, allowing for modification of the nitrogen substituent and the carbonyl group.
The N-benzyl group can be selectively removed or further functionalized.
Selective N-debenzylation: The removal of the benzyl (B1604629) group is a common transformation in medicinal chemistry and organic synthesis. This can be achieved through various methods, including catalytic hydrogenolysis (e.g., H₂, Pd/C) or by using strong acids. An oxidative debenzylation can also be achieved using reagents like alkali metal bromides in the presence of an oxidant. organic-chemistry.orgacs.org
Further N-alkylation or acylation: The secondary amide nitrogen in the debenzylated product can be further alkylated or acylated to introduce different substituents. N-alkylation can be performed using alkyl halides in the presence of a base, or with alcohols under catalytic conditions. researchgate.netnih.gov
The carbonyl group of the amide can be reduced or participate in rearrangement reactions.
Reduction to amine: The amide carbonyl can be reduced to a methylene (B1212753) group, converting the amide into a secondary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). researchgate.net
Rearrangement reactions: While less common for simple benzamides, under specific conditions, rearrangements involving the amide group could be envisioned. For instance, a Hofmann-type rearrangement of a related primary amide (if the N-benzyl group were to be replaced by hydrogen) could lead to an aminobenzamide derivative. More specifically for N-benzyl amides, rearrangements can be induced under specific conditions, such as the researchgate.netresearchgate.net-sigmatropic rearrangement of related N-benzyl-O-allylhydroxylamines. psu.edu
Reactions at the Propanoyl Side Chain
The propanoyl side chain offers additional sites for chemical modification, particularly at the benzylic position and the carbonyl group.
The benzylic carbon of the propanoyl group is activated by the adjacent benzene ring, making it susceptible to oxidation and halogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position of the propanoyl side chain to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.orglibretexts.org
Benzylic Bromination: Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively introduce a bromine atom at the benzylic position.
The carbonyl group of the propanoyl side chain can undergo reactions typical of ketones:
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).
Reductive Amination: The ketone can be converted to an amine through reductive amination, by reacting it with an amine in the presence of a reducing agent.
Alpha-Halogenation: In the presence of a base or acid, the ketone can be halogenated at the alpha-position.
Alpha-Substitution Reactions on the Carbonyl Moiety
The presence of a carbonyl group in this compound suggests that the α-carbon is susceptible to substitution reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the most common transformations is alpha-halogenation . Under acidic or basic conditions, the enol or enolate form of the ketone can react with electrophilic halogens. For instance, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could introduce a bromine or chlorine atom at the alpha position, respectively. nrochemistry.comnih.gov This transformation would yield N-benzyl-2-(1-halo-1-oxopropan-2-yl)benzamides, which are versatile intermediates for further nucleophilic substitution reactions.
Table 1: Potential Alpha-Halogenation Reactions
| Reagent | Expected Product | Reaction Conditions |
| N-Bromosuccinimide (NBS) | N-Benzyl-2-(2-bromo-1-oxopropyl)benzamide | Acid or base catalysis |
| N-Chlorosuccinimide (NCS) | N-Benzyl-2-(2-chloro-1-oxopropyl)benzamide | Acid or base catalysis |
| Iodine (I₂) | N-Benzyl-2-(2-iodo-1-oxopropyl)benzamide | Base catalysis |
Transformations of the Carbonyl Group (e.g., reduction to alcohol, Wittig reactions)
The carbonyl group itself is a hub for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Reduction to Alcohol: The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction would yield N-benzyl-2-(1-hydroxypropyl)benzamide. The choice of reagent would depend on the desired selectivity, as LiAlH₄ is a much stronger reducing agent and could potentially affect the amide group under certain conditions.
Wittig Reaction: The Wittig reaction is a powerful tool for converting ketones into alkenes. masterorganicchemistry.com This involves the reaction of the carbonyl group with a phosphorus ylide (a Wittig reagent). By choosing the appropriate ylide, a wide range of substituted alkenes can be synthesized. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would result in the formation of N-benzyl-2-(prop-1-en-2-yl)benzamide. This introduces a valuable carbon-carbon double bond that can be further functionalized.
Table 2: Potential Carbonyl Transformation Reactions
| Reaction Type | Reagent(s) | Expected Product |
| Reduction | Sodium borohydride (NaBH₄) | N-Benzyl-2-(1-hydroxypropyl)benzamide |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | N-Benzyl-2-(prop-1-en-2-yl)benzamide |
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | N-Benzyl-2-(1-hydroxy-1-methylethyl)benzamide |
Cyclization Reactions Leading to Novel Heterocyclic Systems
The structure of this compound contains functionalities that could participate in intramolecular cyclization reactions to form novel heterocyclic systems. Such reactions are of great interest in medicinal chemistry as they can lead to the synthesis of compounds with diverse biological activities. mdpi.com
For instance, if the benzamide portion contains a suitable ortho-substituent, or if the benzyl group is appropriately functionalized, intramolecular condensations could be envisioned. While specific examples for this exact molecule are not documented, related cyclizations of N-benzyl amides and enamides are known. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For example, under acidic conditions, a Pictet-Spengler type reaction could potentially occur if an activating group is present on the benzene ring of the benzyl moiety, leading to the formation of a tetrahydroisoquinoline system.
Design and Synthesis of Complex Analogues via Multistep Synthetic Sequences
The derivatization strategies discussed above can be employed in multistep synthetic sequences to generate a library of complex analogues of this compound. For example, an alpha-halogenated derivative could serve as a precursor for the introduction of various nucleophiles, such as amines, thiols, or azides, leading to a diverse set of substituted compounds. nih.govresearchgate.net
Furthermore, the oxidative debenzylation of the N-benzyl group is a known transformation that can be achieved using various reagents, which would yield the primary amide. organic-chemistry.orgacs.org This primary amide could then be subjected to a new set of derivatization reactions, further expanding the chemical space around the core structure. The synthesis of such analogues is a common strategy in drug discovery and materials science to explore structure-activity relationships.
Advanced Applications and Functional Studies of N Benzyl 2 Propanoylbenzamide Analogues
Enzyme Inhibition Mechanisms (in vitro kinetic studies and theoretical modeling)
Analogues of N-Benzyl-2-propanoylbenzamide have been identified as potent inhibitors of several key enzymes. Kinetic studies and computational modeling have been instrumental in elucidating their mechanisms of action.
Elucidation of Competitive, Non-Competitive, and Uncompetitive Inhibition Modes
Butyrylcholinesterase (BChE) Inhibition: A series of N-benzyl benzamide (B126) derivatives have been developed as highly potent and selective inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease. nih.govacs.org Kinetic analysis and surface plasmon resonance assays confirmed that these compounds exert their inhibitory effect by directly binding to the enzyme. nih.govresearchgate.net Some analogues exhibit inhibitory concentrations (IC₅₀) in the sub-nanomolar and even picomolar range, making them some of the most potent BChE inhibitors reported. nih.govresearchgate.net
Tubulin Polymerization Inhibition: Certain novel N-benzylbenzamide derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them potential anticancer agents. nih.gov Mechanism studies confirmed that these compounds bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics. Compound 20b from this class demonstrated significant antiproliferative activities with IC₅₀ values between 12 and 27 nM against various cancer cell lines. nih.gov
Urease Inhibition: Benzamide-acetamide hybrids containing a sulfonamide group have been investigated as urease inhibitors. acs.org Kinetic studies helped to determine the mode of inhibition, while molecular docking predicted the binding interactions within the urease active site. acs.org
Golgi α-Mannosidase II (GMII) Inhibition: N-benzyl substitution on polyhydroxypyrrolidines, which can be considered distant analogues, has led to the development of selective inhibitors of Golgi α-mannosidase II, an enzyme involved in N-glycan biosynthesis and a target for anticancer therapies. researchgate.net The most effective compounds in this series showed significant selectivity for GMII over the related lysosomal α-mannosidase (LMan). researchgate.net
| Analogue Class | Target Enzyme | Key Compound(s) | Inhibition Value (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|---|
| N-Benzyl Benzamides | Butyrylcholinesterase (BChE) | S11-1014 | 0.08 nM (IC₅₀) | researchgate.net |
| N-Benzyl Benzamides | Butyrylcholinesterase (BChE) | S11-1033 | 0.039 nM (IC₅₀) | researchgate.net |
| N-Benzylbenzamides | Tubulin Polymerization | 20b | 12-27 nM (IC₅₀) | nih.gov |
| N-Benzylbenzamides | Soluble Epoxide Hydrolase (sEH) | 14c | 0.3 µM (IC₅₀) | acs.org |
| N-Substituted Polyhydroxypyrrolidines | Golgi α-Mannosidase IIb (GMIIb) | - | 50-76 µM (Kᵢ) | researchgate.net |
Investigation of Allosteric Modulation Mechanisms
Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. longdom.orgrsc.org This mechanism offers the potential for greater target specificity and a more nuanced physiological response. longdom.org
Positive Allosteric Modulation (PAM) of EAAT2: A significant breakthrough in this area is the discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] , a propanamide analogue, as a highly selective and orally bioavailable positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). acs.orgsemanticscholar.org In vitro studies using primary glial cultures and cells expressing EAAT2 demonstrated that (R)-AS-1 enhances glutamate (B1630785) uptake. This effect is stereoselective and supported by molecular docking simulations, identifying it as a promising candidate for conditions involving glutamate dysregulation, such as epilepsy. semanticscholar.org
Negative Allosteric Modulation (NAM) of NMDARs: While not direct benzamide analogues, related 3-benzazepine derivatives have been identified as negative allosteric modulators of N-Methyl-D-aspartate receptors (NMDARs). nih.gov These compounds act by binding to the ifenprodil (B1662929) pocket in the amino-terminal domain, which leads to the inhibition of receptor function through a downstream allosteric mechanism. nih.gov
Receptor Binding Studies (in vitro binding assays)
The N-benzyl benzamide scaffold has also been used to develop ligands that bind with high affinity and selectivity to various G-protein coupled receptors (GPCRs) and other receptor types.
Affinity and Selectivity Profiling against Target Receptors
Serotonin (B10506) 5-HT₂ Receptors: Extensive research on N-benzyl phenethylamines, which share the N-benzyl feature, has revealed potent agonists for the 5-HT₂A and 5-HT₂C receptors. nih.gov Binding assays have identified compounds with subnanomolar affinities. For instance, compound 8b in one study showed a binding affinity (Kᵢ) of 0.29 nM for the 5-HT₂A receptor. nih.gov These studies are crucial for understanding the structural requirements for affinity and selectivity among closely related serotonin receptor subtypes.
Peripheral Benzodiazepine (B76468) Receptors (PBR): The acetamide (B32628) analogue, N-Benzyl-N-ethyl-2-[7,8-dihydro-7-(2-[¹⁸F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide ([¹⁸F]FEAC) , has been developed as a radioligand for positron emission tomography (PET) imaging of the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO). nih.gov This demonstrates the utility of the N-benzyl acetamide structure in creating high-affinity probes for specific receptor imaging.
Opioid and Cannabinoid Receptors: Benzyl (B1604629) derivatives isolated from natural sources have been screened for their binding affinity to human opioid (subtypes δ, κ, and μ) and cannabinoid (subtypes CB₁ and CB₂) receptors, indicating the broad potential of the benzyl moiety in receptor ligand design. nih.gov
| Analogue Class | Target Receptor | Key Compound(s) | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|---|
| N-Benzyl Phenethylamines | Serotonin 5-HT₂A | 8b | 0.29 nM | nih.gov |
| N-Benzyl Phenethylamines | Serotonin 5-HT₂A | 1b | 0.96 nM | nih.gov |
| N-Benzyl Phenethylamines | Serotonin 5-HT₂C | 8b | 1.2 nM | nih.gov |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.
Dual sEH/PPARγ Modulators: For N-benzylbenzamides acting on soluble epoxide hydrolase (sEH) and PPARγ, SAR studies revealed that substitution at the ortho position of the benzyl ring with a trifluoromethyl group was important for sEH inhibitory activity and metabolic stability. acs.org Meanwhile, the acidic headgroup on the benzamide portion was critical for the classical PPARγ binding mode and receptor activation. acs.org
TRPV1 Antagonists: In a series of 2-(phenyl)propanamides developed as TRPV1 antagonists, the SAR of the N-benzyl C-region was investigated. nih.gov The analysis showed that phenyl C-region derivatives generally exhibited better antagonism of the hTRPV1 receptor compared to corresponding pyridine (B92270) surrogates. nih.gov
5-HT₂A/₂C Agonists: For N-benzyl phenethylamines, SAR studies have been extensive. It was found that N-benzyl substitution dramatically improved both binding affinity and functional activity compared to simpler N-alkyl substitutions. nih.gov The position and nature of substituents on the N-benzyl ring were found to have complex and sometimes unpredictable effects on affinity and selectivity between the 5-HT₂A and 5-HT₂C receptors. nih.gov
Use as Chemical Probes in Mechanistic Biological Research (focus on understanding molecular interactions)
A high-quality chemical probe is a small molecule that is potent, selective, and demonstrates on-target engagement in a cellular context, enabling the study of a specific protein's biological function. Several analogues of this compound have been developed into such tools.
Probing Metabolic Syndrome Pathways: The N-benzylbenzamide derivative 14c was identified as a dual modulator of sEH and PPARγ with submicromolar potency for both targets and good drug-like properties. acs.org This well-characterized profile qualifies it as a valuable pharmacological tool compound for use in long-term animal models to investigate the combined therapeutic effects of sEH inhibition and PPARγ modulation in metabolic syndrome. acs.org
Imaging Neuroinflammation: As mentioned, the radiolabeled acetamide analogue [¹⁸F]FEAC serves as a chemical probe for imaging TSPO expression with PET. nih.gov Since TSPO levels increase significantly during neuroinflammation and microglial activation, [¹⁸F]FEAC is a crucial tool for non-invasively studying these processes in neurodegenerative diseases and brain injury. nih.gov
Investigating Deubiquitination: The N-benzyl-2-phenylpyrimidin-4-amine derivatives, such as ML323 , are potent and selective inhibitors of the USP1/UAF1 deubiquitinase complex. acs.org These compounds serve as chemical probes to explore the role of this specific deubiquitinase in DNA damage response and its potential as an anticancer target. The strong correlation between their enzyme inhibition (IC₅₀ values) and their cellular activity provides confidence in their on-target mechanism. acs.org
Role as Ligands or Catalysts in Organic Transformations
The core structure of N-benzylbenzamide presents several features that are of interest in the design of ligands and organocatalysts. The amide linkage can act as a coordination site for metal centers or as a hydrogen-bond donor/acceptor, while the benzyl and benzoyl groups provide a scaffold that can be readily modified to introduce chirality and steric bulk, crucial elements for asymmetric catalysis.
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While this compound itself has not been extensively reported as a chiral ligand, its analogues, particularly those incorporating chiral moieties, have been explored. For instance, proline and its derivatives, which are widely used in asymmetric catalysis, can be functionalized with benzyl groups. researchgate.net These modified proline-based ligands have been successfully employed in various metal-catalyzed reactions. researchgate.net
The general approach involves the synthesis of ligands where the N-benzylbenzamide framework is appended with chiral auxiliaries or is itself made chiral through atropisomerism. The design of such ligands often focuses on creating a well-defined chiral pocket around a metal center to control the stereochemical outcome of a reaction. For example, P,N ligands, which incorporate both phosphorus and nitrogen atoms for coordination, have proven to be highly effective in a range of asymmetric transformations and represent a potential direction for the application of chiral N-benzylbenzamide analogues.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. The N-benzylbenzamide scaffold can be incorporated into various organocatalyst designs. For instance, the amide proton can act as a hydrogen-bond donor, activating substrates towards nucleophilic attack.
Research into squaramide-based organocatalysts, which are known for their strong hydrogen-bonding capabilities, provides a model for the potential application of N-benzylbenzamide analogues. mdpi.com By incorporating the N-benzylbenzamide moiety into a more complex structure, it is conceivable to design catalysts for a variety of asymmetric reactions. Furthermore, the synthesis of N-N axially chiral compounds through the organocatalytic atroposelective N-acylation of quinazolinone-type benzamides highlights the potential of benzamide derivatives in stereoselective transformations. nih.govrsc.org
Applications in Materials Science (e.g., precursors for functional polymers, liquid crystals)
The rigid aromatic rings and the hydrogen-bonding capability of the amide group in N-benzylbenzamide analogues make them attractive candidates for applications in materials science.
The formation of liquid crystalline phases is often associated with molecules that have a rigid core and flexible terminal chains. The benzamide structure can provide this rigidity, and the potential for hydrogen bonding can promote the necessary intermolecular interactions for the formation of mesophases. Research on bis-benzamide compounds has demonstrated their potential to exhibit liquid crystalline behavior, suggesting that appropriately substituted N-benzylbenzamide analogues could also possess such properties. lookchem.com The introduction of a propanoyl group could influence the molecular packing and, consequently, the liquid crystalline properties.
While there is no specific literature on the use of this compound as a precursor for functional polymers, the benzamide functionality is stable and can be incorporated into polymer backbones or as pendant groups. Polymers containing such moieties could exhibit interesting thermal and mechanical properties due to the rigidity and hydrogen-bonding potential of the benzamide unit.
Agrochemical Research: Studies on Molecular Mechanisms of Action (excluding efficacy or toxicity profiles)
In the field of agrochemical research, N-benzylbenzamide derivatives have emerged as a promising class of herbicides. researchgate.netgoogle.com Studies have focused on understanding their molecular mechanism of action to optimize their herbicidal activity.
Research has shown that N-benzyl-2-methoxybenzamides act as bleaching herbicides. researchgate.net Their mechanism of action involves the inhibition of plant pigment biosynthesis. researchgate.netgoogle.com This inhibition leads to the depletion of chlorophyll (B73375) and carotenoids, which are essential for photosynthesis and for protecting the plant from photooxidative damage, ultimately resulting in the characteristic bleached appearance of treated plants. A patent has also described the use of N-benzylbenzamides as herbicides that function as pigment synthesis inhibitors. google.com
The structure-activity relationship (SAR) studies of these compounds have provided insights into the molecular features required for their herbicidal activity. For instance, a methoxy (B1213986) group at the 2-position of the benzoyl moiety has been found to be crucial for the herbicidal effect of N-benzylbenzamide derivatives. researchgate.net
| Compound Class | Proposed Molecular Target | Observed Effect | Reference |
| N-benzyl-2-methoxybenzamides | Plant pigment biosynthesis pathway | Inhibition of chlorophyll and carotenoid synthesis, leading to bleaching | researchgate.net |
| N-benzylbenzamides | Pigment synthesis pathway | Inhibition of pigment synthesis | google.com |
These findings highlight the potential of the N-benzylbenzamide scaffold in the design of new agrochemicals with specific modes of action. Further research into the precise molecular targets within the pigment biosynthesis pathway could lead to the development of more potent and selective herbicides.
Supramolecular Chemistry and Material Science Aspects of N Benzyl 2 Propanoylbenzamide Derivatives
Crystal Engineering of N-Benzyl-2-propanoylbenzamide and its Co-Crystals
The crystal engineering of N-benzylbenzamide derivatives is governed by the interplay of non-covalent interactions, primarily hydrogen bonding and π-π stacking. The amide functionality is a robust hydrogen bond donor (N-H) and acceptor (C=O), which strongly influences the packing of molecules in the solid state.
A pertinent analogue for understanding these interactions is N-Benzyl-2-hydroxybenzamide . researchgate.net In its crystal structure, the molecules are linked by N-H···O hydrogen bonds, forming chains that extend along a crystallographic axis. researchgate.net These primary chains are then interconnected by weaker C-H···O interactions, resulting in a sheet-like architecture. researchgate.net Furthermore, the presence of two aromatic rings, one from the benzamide (B126) moiety and one from the benzyl (B1604629) group, allows for stabilizing π-π stacking interactions. In N-Benzyl-2-hydroxybenzamide, the planes of these two rings are significantly inclined to each other. researchgate.net
For this compound, similar hydrogen bonding motifs are expected. The amide N-H and C=O groups would likely form catemeric chains. The propanoyl group introduces an additional carbonyl group, which can act as a hydrogen bond acceptor, potentially leading to more complex, three-dimensional hydrogen-bonded networks.
The formation of co-crystals offers a strategy to systematically modify the physicochemical properties of a material. By introducing a co-former molecule that can form strong and predictable hydrogen bonds with the benzamide group, it would be possible to engineer a wide range of supramolecular architectures with tailored properties.
Table 1: Crystal Data and Structure Refinement for N-Benzyl-2-hydroxybenzamide researchgate.net
| Parameter | Value |
| Empirical Formula | C₁₄H₁₃NO₂ |
| Formula Weight | 227.26 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 9.088(3) Å, b = 11.234(4) Å, c = 11.411(4) Å |
| β = 98.834(5)° | |
| Volume | 1164.9(6) ų |
| Z | 4 |
| Density (calculated) | 1.296 Mg/m³ |
Self-Assembly Behavior in Solution and at Interfaces
The self-assembly of benzamide derivatives in solution is a well-established phenomenon, often leading to the formation of supramolecular polymers and gels. bohrium.com The driving forces for this assembly are a combination of hydrogen bonding between amide groups and π-π stacking of the aromatic rings. bohrium.com
For this compound, the presence of the flexible benzyl and propanoyl groups could influence the packing and morphology of the resulting aggregates. Studies on other symmetric benzamide derivatives have shown that the orientation and number of amide bonds significantly impact the intermolecular interactions and, consequently, the morphology of the self-assembled structures, which can range from rod-like to sheet-like to spiral wound structures. bohrium.com
The self-assembly process can be triggered by changes in solvent, temperature, or concentration. In non-polar solvents, the strong hydrogen bonding of the amide groups would be the dominant interaction, leading to the formation of one-dimensional fibrous structures that can entangle to form a gel network. At interfaces, such as the air-water interface, these molecules could form ordered monolayers, with the hydrophilic amide and carbonyl groups oriented towards the water and the hydrophobic benzyl and phenyl groups oriented towards the air.
Host-Guest Chemistry and Complexation Studies
The benzamide scaffold can act as a guest-binding motif in larger host molecules. The amide group can participate in hydrogen bonding with a suitable host, while the aromatic rings can engage in hydrophobic and π-stacking interactions within a host's cavity. nih.gov
While specific host-guest studies involving this compound are not available, the principles of supramolecular recognition suggest its potential in this area. For instance, it could be encapsulated within cyclodextrins, where the benzyl or phenyl group resides within the hydrophobic cavity of the cyclodextrin, and the more polar part of the molecule interacts with the hydroxyl groups at the rim.
Furthermore, coordination cages, which are large, self-assembled hollow structures, have been shown to encapsulate amide guests. nih.gov The encapsulation within such a cage can alter the reactivity of the guest molecule, for example, by catalyzing its hydrolysis. nih.gov The size and electronic properties of this compound would determine its affinity for different host cavities.
Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Benzamide and its derivatives can act as ligands in coordination chemistry, binding to metal ions through the carbonyl oxygen or, if deprotonated, the amide nitrogen. The introduction of additional coordinating groups, such as the carbonyl in the propanoyl substituent of this compound, can enhance its versatility as a ligand.
More significantly, benzamide derivatives with carboxylic acid or other linking groups are widely used as organic linkers for the construction of Metal-Organic Frameworks (MOFs). acs.orgnih.gov MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. While this compound itself is not a typical MOF linker due to its single point of coordination, it could be functionalized with linking groups like carboxylates or pyridyls to become a suitable building block.
The N-benzyl group would project into the pores of the resulting MOF, influencing the pore size, shape, and chemical environment. This could be exploited to create MOFs with specific recognition properties for certain guest molecules. For example, benzimidazole (B57391) derivatives, which are structurally related to benzamides, have been used to create MOFs with varied network topologies and functionalities. acs.org The length and substituent groups of these ligands have a significant effect on the final structure of the MOF. acs.org Similarly, the incorporation of this compound-based linkers could lead to new MOF materials with unique properties.
Conclusion and Future Research Directions in N Benzyl 2 Propanoylbenzamide Chemistry
Synthesis and Structural Characterization Milestones
No specific synthetic routes or structural characterization data (such as NMR, IR, or X-ray crystallography) for N-Benzyl-2-propanoylbenzamide are available in the public domain.
Outlook on Predictive Computational Chemistry for Design and Discovery
There are no existing computational studies to report on, which would be necessary to discuss predictive models for its properties or potential derivatives.
Emerging Avenues in Chemical Reactivity and Derivatization
The chemical reactivity and potential for derivatization of this compound have not been explored in published research.
Potential for Future Advanced Functional Exploration (non-clinical)
Without foundational research on its properties, any discussion of its potential in advanced functional materials or other non-clinical applications would be unfounded.
Further empirical research is required to elucidate the fundamental chemistry of this compound before a comprehensive scientific article can be written.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
